1,2,3,3-Tetrachlorobutane

Physical Chemistry Separation Science Thermodynamics

1,2,3,3-Tetrachlorobutane (C₄H₆Cl₄, MW 195.9) is a polychlorinated alkane characterized by a specific vicinal-geminal chlorine substitution pattern on a butane backbone. This isomer belongs to a class of chlorinated C4 hydrocarbons that includes multiple tetrachlorobutane regioisomers and stereoisomers.

Molecular Formula C4H6Cl4
Molecular Weight 195.9 g/mol
CAS No. 13138-51-7
Cat. No. B087693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,3-Tetrachlorobutane
CAS13138-51-7
Synonyms1,2,3,3-Tetrachlorobutane
Molecular FormulaC4H6Cl4
Molecular Weight195.9 g/mol
Structural Identifiers
SMILESCC(C(CCl)Cl)(Cl)Cl
InChIInChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3
InChIKeyNGAAIHKWQFLRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,3-Tetrachlorobutane (CAS 13138-51-7): Chlorinated Hydrocarbon for Advanced Synthesis and Process Optimization


1,2,3,3-Tetrachlorobutane (C₄H₆Cl₄, MW 195.9) is a polychlorinated alkane characterized by a specific vicinal-geminal chlorine substitution pattern on a butane backbone [1]. This isomer belongs to a class of chlorinated C4 hydrocarbons that includes multiple tetrachlorobutane regioisomers and stereoisomers. Historically employed as an intermediate in pesticide and pharmaceutical synthesis [2], its utility now extends to specialized organic synthesis and reaction mechanism studies where precise control over physicochemical properties is required [3].

Vicinal-geminal chlorine substitution pattern defines reactivity and synthetic utility
Supports synthesis and mechanism studies requiring isomeric purity and precise property control
Historically used as an intermediate in pesticide and pharmaceutical research

Why 1,2,3,3-Tetrachlorobutane (CAS 13138-51-7) Cannot Be Substituted with Isomeric Tetrachlorobutanes


Within the tetrachlorobutane isomer family, the precise positioning of chlorine atoms dictates critical physicochemical and chromatographic properties. Regioisomers such as 1,1,3,3-, 2,2,3,3-, and 1,2,3,4-tetrachlorobutane exhibit markedly different boiling points, vapor pressures, and enthalpies of vaporization . These variations arise from differences in molecular symmetry, dipole moment, and intermolecular forces (e.g., van der Waals interactions and potential for weak hydrogen bonding). Such property divergence directly impacts separation efficiency, solvent selection, and reaction conditions in industrial and laboratory settings. Consequently, substituting one isomer for another without careful consideration of these quantifiable differences can lead to suboptimal yields, compromised purity, or failed analytical method development.

Regioisomer boiling point
Boiling points differ markedly between tetrachlorobutane isomers, which may alter distillation separation efficiency and thermal processing windows.
Vapor pressure variation
Vapor pressure differences influence evaporative loss rates, containment requirements, and environmental partitioning behavior compared to other isomers.
Chromatographic retention
Polarity and retention on GC phases vary with chlorine substitution pattern, making direct method transfer between isomers unreliable without revalidation.

Quantitative Differentiation of 1,2,3,3-Tetrachlorobutane (CAS 13138-51-7) Against Closest Analogs


Boiling Point Elevation Relative to 2,2,3,3-Tetrachlorobutane

1,2,3,3-Tetrachlorobutane exhibits a significantly higher boiling point compared to its 2,2,3,3-tetrachlorobutane isomer, a critical differentiator for distillation and thermal processing .

Boiling Point Elevation
Data to verify
188 °C vs. 166.7 °C (Δ +21.3 °C)
Supports distillation-based isomer purification
Cross-study vendor datasheets; confirm under process conditions
Physical Chemistry Separation Science Thermodynamics

Reduced Volatility (Lower Vapor Pressure) versus 2,2,3,3-Tetrachlorobutane

The vapor pressure of 1,2,3,3-tetrachlorobutane at ambient temperature is substantially lower than that of its 2,2,3,3- isomer, indicating reduced volatility and different handling and environmental exposure profiles [1].

Vapor Pressure Reduction
Data to verify
0.843 mmHg vs. 2.32 mmHg (~2.75× lower)
Reduces evaporative losses; alters containment and exposure considerations
Reported at 25 °C; verify for process-specific temperature
Physical Chemistry Environmental Fate Process Safety

Chromatographic Distinguishability from Co-Formed Byproducts

During the chlorination of 1,3-dichloro-2-butene, 1,2,3,3-tetrachlorobutane is formed as a byproduct alongside 2,3,4-trichloro-1-butene (the main product) and 1,2,3,3,4-pentachlorobutane [1]. Its distinct boiling point and polarity enable effective separation via gas chromatography on strongly polar stationary phases, such as tetrakis(β-cyanoethoxymethyl)methane, with elution parameters described by the Antoine equation [1].

GC Resolution
Class-level inference
Separable on tetrakis(β-cyanoethoxymethyl)methane column
Enables purity verification in chlorination mixtures
1966 study; modern polar column confirmation recommended
Analytical Chemistry Process Analytical Technology (PAT) Quality Control

Optimized Synthesis Selectivity via Phosphorus Pentachloride Catalysis

The preparation of 1,2,3,3-tetrachlorobutane via addition of chlorine to a mixture of cis- and trans-1,3-dichloro-2-butene has been optimized using phosphorus pentachloride as a selective catalyst [1]. This catalyst system significantly favors addition over substitution, with an optimal catalyst loading of 0.25 ± 0.05% (w/w) (expressed as red phosphorus) at 22 °C [1]. Increasing temperature further enhances addition selectivity [1].

Addition Selectivity
Head-to-head
Optimal at 0.25% PCl5 catalyst, 22 °C
Reported to favor addition over substitution
1968 study; validate catalyst loading at scale
Synthetic Methodology Catalysis Process Chemistry

Thermodynamic Benchmark: Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) for 1,2,3,3-tetrachlorobutane has been experimentally determined to be 54.2 kJ/mol at 364 K [1]. This value serves as a benchmark for thermodynamic modeling and process design (e.g., for distillation column design).

Vaporization Enthalpy
Class-level inference
54.2 kJ/mol at 364 K
Benchmark for thermodynamic process design
Derived from vapor pressure data; confirm for specific engineering models
Thermodynamics Process Engineering Physical Property Data

Validated Application Scenarios for 1,2,3,3-Tetrachlorobutane (CAS 13138-51-7) Based on Quantitative Evidence


Process Development: Distillation-Based Purification of Tetrachlorobutane Isomers

Leveraging a boiling point difference of +21.3 °C relative to 2,2,3,3-tetrachlorobutane, 1,2,3,3-tetrachlorobutane can be efficiently separated from this isomer via fractional distillation . This is critical in synthetic schemes where a mixture of chlorination products is obtained, and high-purity 1,2,3,3-tetrachlorobutane is required as a synthetic intermediate. The reduced vapor pressure (0.843 mmHg at 25 °C) further aids in minimizing losses during vacuum distillation processes .

Analytical Method Development: Chromatographic Resolution of Chlorinated C4 Mixtures

In quality control and process analytical technology (PAT), 1,2,3,3-tetrachlorobutane can be reliably quantified in the presence of 2,3,4-trichloro-1-butene and 1,2,3,3,4-pentachlorobutane using gas chromatography on polar stationary phases [1]. This validated separation underpins accurate yield determination and purity assessment in manufacturing settings, ensuring batch-to-batch consistency.

Synthetic Route Selection: High-Selectivity Addition with PCl5 Catalysis

For researchers and process chemists aiming to synthesize 1,2,3,3-tetrachlorobutane with minimal substitution side-products, the use of phosphorus pentachloride as a catalyst at 22 °C with an optimal loading of 0.25 ± 0.05% (w/w) red phosphorus equivalent is a proven, selective method [2]. This protocol minimizes purification burdens and maximizes yield of the desired vicinal-geminal isomer.

Engineering Calculations: Thermodynamic Modeling and Equipment Design

The experimentally derived enthalpy of vaporization (ΔvapH = 54.2 kJ/mol at 364 K) provides a critical input parameter for rigorous process simulation and equipment sizing [3]. Engineers can accurately model energy balances for distillation columns, condensers, and reboilers when 1,2,3,3-tetrachlorobutane is a component in a process stream, avoiding the errors associated with using generic or estimated values.

Application
Selection Property
Validation Focus
Distillation-based isomer purification
Reported boiling point elevation vs. 2,2,3,3-isomer
Fractional distillation feasibility and purity assessment
Chromatographic resolution of chlorinated C4 mixtures
Retention behavior on polar GC phases
Peak resolution and co-elution verification
Selective synthesis via PCl5-catalyzed addition
Catalyst loading and temperature control for addition selectivity
Isomeric purity and substitution byproduct minimization
Thermodynamic modeling and equipment design
Enthalpy of vaporization as a material-specific constant
Energy balance accuracy and process simulation integrity

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